Cas no 112627-07-3 (4,6-Dimethylpyrimidine-2-carbothioamide)
112627-07-3 structure
Product Name:4,6-Dimethylpyrimidine-2-carbothioamide
CAS-nummer:112627-07-3
MF:C7H9N3S
MW:167.231459379196
CID:1092158
PubChem ID:58291700
Update Time:2025-06-21
4,6-Dimethylpyrimidine-2-carbothioamide Chemische en fysische eigenschappen
Naam en identificatie
-
- 4,6-Dimethylpyrimidine-2-carbothioamide
- AKOS022186825
- 112627-07-3
- SB55970
-
- Inchi: 1S/C7H9N3S/c1-4-3-5(2)10-7(9-4)6(8)11/h3H,1-2H3,(H2,8,11)
- InChI-sleutel: HFEQOIZISLEBOX-UHFFFAOYSA-N
- LACHT: S=C(C1=NC(C)=CC(C)=N1)N
Berekende eigenschappen
- Exacte massa: 167.05171847g/mol
- Monoisotopische massa: 167.05171847g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 11
- Aantal draaibare bindingen: 1
- Complexiteit: 150
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 0.8
- Topologisch pooloppervlak: 83.9Ų
4,6-Dimethylpyrimidine-2-carbothioamide Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM166950-1g |
4,6-dimethylpyrimidine-2-carbothioamide |
112627-07-3 | 95% | 1g |
$464 | 2021-08-05 | |
| Chemenu | CM166950-1g |
4,6-dimethylpyrimidine-2-carbothioamide |
112627-07-3 | 95% | 1g |
$441 | 2023-02-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1757498-1g |
4,6-Dimethylpyrimidine-2-carbothioamide |
112627-07-3 | 98% | 1g |
¥3368.00 | 2024-08-09 |
4,6-Dimethylpyrimidine-2-carbothioamide Gerelateerde literatuur
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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